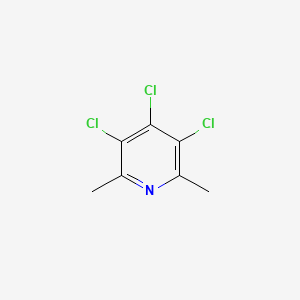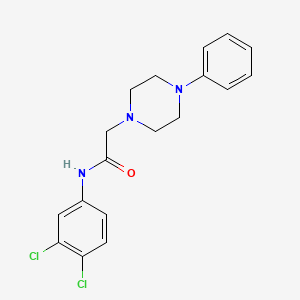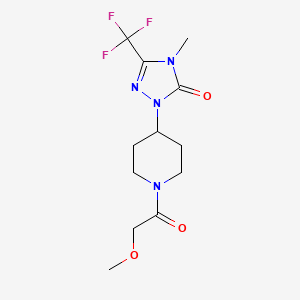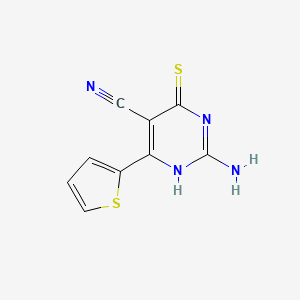
3,4,5-Trichloro-2,6-dimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichloro-2,6-dimethylpyridine is a pyridine derivative . It has a molecular formula of C7H6Cl3N . The average mass is 210.488 Da and the monoisotopic mass is 208.956589 Da .
Synthesis Analysis
A series of novel substituted pyridine derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine . The structures of two typical 3,5-bis[1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2,6-dimethylpyridines were confirmed by X-ray diffraction analysis .Molecular Structure Analysis
The molecular structure of 3,4,5-Trichloro-2,6-dimethylpyridine consists of 7 carbon atoms, 6 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The degradation of 3,5,6-Trichloro-2-pyridinol was studied with a novel strain Micrococcus luteus ML isolated from a stable TCP degrading microbiota . Two possible degradation pathways of TCP were proposed on the basis of LC–MS analysis .Physical And Chemical Properties Analysis
3,4,5-Trichloro-2,6-dimethylpyridine has a molecular weight of 210.49 . It has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.035 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
3,4,5-Trichloro-2,6-dimethylpyridine is involved in various synthetic and chemical processes. For instance, it plays a role in the solvent-free synthesis of 2,4,6-triarylpyridine derivatives, which have a broad spectrum of biological and pharmaceutical properties, such as anticonvulsant, anesthetic, and anti-malarial activities. These pyridines are also used in supramolecular chemistry due to their π-stacking ability (Maleki, 2015). Furthermore, 3,4,5-Trichloro-2,6-dimethylpyridine is utilized in the living cationic polymerization of vinyl monomers, particularly in stabilizing growing carbocations in polymerization reactions (Higashimura et al., 1989).
Catalysis
This compound is significant in catalysis. For example, cationic alkylhafnium complexes involving 3,4,5-Trichloro-2,6-dimethylpyridine serve as catalysts in the C(sp3)–H alkenylation of internal alkynes, providing a route to trisubstituted alkenes (Lopez et al., 2016). This highlights its role in creating complex organic structures.
Material Science
In the field of material science, 3,4,5-Trichloro-2,6-dimethylpyridine has been used for characterizing acid surfaces by adsorption, providing insights into the properties of materials like γ-Al2O3 and Y zeolites (Corma et al., 1984). This usage underscores its application in understanding and developing new materials.
NMR Spectroscopy
Research into fluorinated pyridines, including 3,4,5-Trichloro-2,6-dimethylpyridine, has been conducted to develop 19F NMR pH indicators. Such compounds are significant in NMR spectroscopy, offering potential in various analytical applications (Amrollahi, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4,5-trichloro-2,6-dimethylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYZELVCDIERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichloro-2,6-dimethylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2645550.png)
![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2645553.png)
![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)



![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)



![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)
